4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Description
4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester derivatives involves condensation reactions, as well as various refinement techniques like Boc protection, acylation, and cyclization. Notably, a study described the improved synthesis of a closely related compound, 4-[4-(5oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, used in triazole antifungal agents. This process showed advantages such as facile reaction conditions and convenient operation without the need for chromatography, enhancing the overall yield from 39.10% to 71.94% (Miao Zhen-yuan, 2006).
Crystal Structure Analysis : Studies on related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, reveal insights into their crystal structures. Such analysis is crucial for understanding the molecular configuration and potential interactions of these compounds (Ashwini Gumireddy et al., 2021).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Some derivatives, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been evaluated for their antibacterial and antifungal activities, showing moderate effectiveness. Understanding these biological activities is important for potential therapeutic applications (B. Kulkarni et al., 2016).
Analgesic Activity : Certain piperazine derivatives have shown promise as analgesic agents. For instance, carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives have been synthesized and evaluated for analgesic activities, with some compounds showing significant potential compared to standard drugs (Eunhee Chae et al., 2012).
Metabolism and Pharmacokinetics
- Metabolic Analysis : The metabolism of related compounds, like 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, has been studied in rats, providing valuable insights into how these compounds are processed in the body. Such studies are critical for assessing the safety and efficacy of potential drugs (Xiaomei Jiang et al., 2007).
Properties
IUPAC Name |
tert-butyl 4-(5-cyano-2-phenylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-16(13-21)14-22-17(23-18)15-7-5-4-6-8-15/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWTUGPCYNJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.